REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[F:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>ClCCl>[F:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:21])=[CH:18][CH:17]=1
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Name
|
|
Quantity
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93 g
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Type
|
reactant
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Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
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202 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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174 g
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Type
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reactant
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Smiles
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FC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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with stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 5000-mL 4-necked round-bottom flask, was placed
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The resulting solution was concentrated under vacuum
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Type
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FILTRATION
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Details
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The solid was filtered out
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Type
|
WASH
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Details
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The filter cake was washed with 1×200 mL of dichloromethane and 3×500 mL of water
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Type
|
CUSTOM
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Details
|
This resulted in 200 g (93%) of 4-fluoro-N-phenylbenzamide as white solid
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Name
|
|
Type
|
|
Smiles
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FC1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |